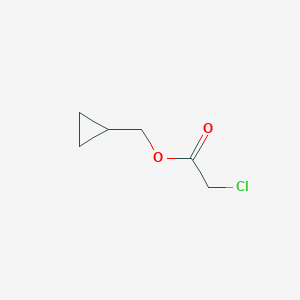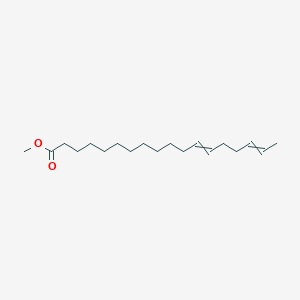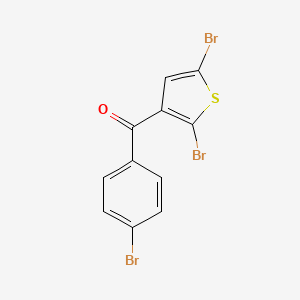![molecular formula C10H10BrNO2S B14622831 Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester CAS No. 57774-75-1](/img/structure/B14622831.png)
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2S. This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-bromobenzyl isothiocyanate with ethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
Carbamic acid, (4-fluorophenyl)-, ethyl ester: Contains a fluorine atom instead of bromine.
Carbamic acid, (4-methylphenyl)-, ethyl ester: Has a methyl group instead of bromine.
Uniqueness
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
57774-75-1 |
|---|---|
Molecular Formula |
C10H10BrNO2S |
Molecular Weight |
288.16 g/mol |
IUPAC Name |
ethyl N-(4-bromobenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(13)12-9(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
InChI Key |
YFLJSPIOJIBTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



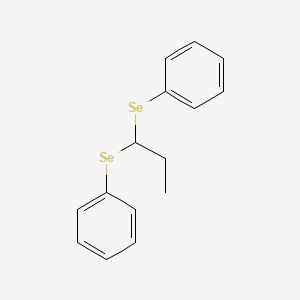
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
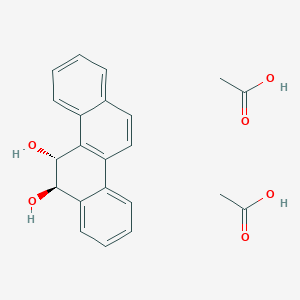
![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
